2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide
Description
2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide is an organic compound with the molecular formula C8H13F3N2O It is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further linked to a piperidine ring
Properties
IUPAC Name |
2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNQCCFPMZMXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592121 | |
| Record name | 2,2,2-Trifluoro-N-[(piperidin-4-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444617-44-1 | |
| Record name | 2,2,2-Trifluoro-N-[(piperidin-4-yl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide involves the reaction between piperidine and 2,2,2-trifluoroacetic anhydride under appropriate reaction conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and 2,2,2-trifluoroacetic anhydride.
Solvent: An ether or ketone-based solvent is often used.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group and electron-deficient trifluoromethyl group render the carbonyl carbon highly electrophilic. This facilitates nucleophilic attacks, particularly at the carbonyl center.
| Reaction Type | Conditions | Products/Outcomes | Mechanistic Notes |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) conditions | Formation of trifluoroacetic acid and piperidin-4-ylmethylamine derivatives | Acidic: Protonation of carbonyl oxygen enhances electrophilicity. Basic: Hydroxide attack at carbonyl carbon. |
| Aminolysis | Primary/secondary amines | Substituted amides or urea derivatives | Nucleophilic amine attack at carbonyl carbon, followed by elimination of leaving groups. |
The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, accelerating reaction rates compared to non-fluorinated analogs .
Acylation and Alkylation Reactions
The piperidine ring’s secondary amine group participates in acylation and alkylation, forming derivatives with modified pharmacological properties.
These reactions often require catalysts like triethylamine to neutralize acidic byproducts.
Coupling Reactions
The compound’s aromatic and heterocyclic components enable participation in cross-coupling reactions, critical for synthesizing biaryl structures.
These reactions are pivotal in constructing complex pharmacophores for drug candidates .
Reductive Amination and Hydrogenation
The piperidine ring’s amine group undergoes reductive amination with ketones or aldehydes, while the acetamide moiety can be reduced under specific conditions.
Hydrogenation typically targets the acetamide’s carbonyl group, yielding amine intermediates .
Stability and Degradation Pathways
The compound exhibits stability under standard storage conditions but degrades under extreme pH or UV exposure:
Comparative Reactivity with Structural Analogs
The trifluoromethyl group and piperidine moiety differentiate its reactivity from non-fluorinated analogs:
Scientific Research Applications
Pharmaceutical Development
- Antitumor Activity : Research indicates that this compound exhibits notable activity against certain cancer cell lines. Its structural characteristics suggest potential as an antitumor agent by inhibiting enzymes involved in cancer progression .
- Neurological Disorders : The piperidine ring is associated with modulatory effects on neurotransmitter systems, suggesting applications in treating neurological disorders such as anxiety and depression.
- Calcium Channel Blockers : Variants of this compound have been studied for their effectiveness as calcium channel blockers, which can ameliorate conditions characterized by unwanted calcium channel activity .
The biological interactions of 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide are mediated through hydrogen bonding and hydrophobic interactions due to its polar functional groups and aromatic rings. Notable findings include:
- Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes linked to cancer progression and other diseases .
- Metabolic Stability : The trifluoromethyl group contributes to increased metabolic stability and bioavailability, enhancing the compound's therapeutic potential.
Synthesis and Methodologies
The synthesis of this compound can be achieved through various methods including:
- Nucleophilic Substitution Reactions : Utilizing the acetamide functional group for nucleophilic substitutions.
- Acylation Reactions : The carbonyl carbon's enhanced reactivity allows for effective acylation processes.
A summary of synthetic routes includes:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves replacing a leaving group with a nucleophile at the carbon atom bonded to the trifluoromethyl group. |
| Acylation | Reaction with acyl chlorides or anhydrides to form amides. |
| Coupling Reactions | Essential for synthesizing more complex derivatives in drug development. |
Case Studies
- Antitumor Efficacy Study : A study demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
- Neurological Modulation Research : Another investigation focused on the compound's ability to modulate neurotransmitter activity in animal models, indicating its promise for treating anxiety-related disorders .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(piperidin-3-ylmethyl)acetamide: Similar structure but with a different position of the piperidine ring.
2,2,2-Trifluoro-N-(piperidin-2-ylmethyl)acetamide: Another positional isomer with the piperidine ring attached at a different carbon.
2,2,2-Trifluoro-N-(morpholin-4-ylmethyl)acetamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide is unique due to the specific positioning of the piperidine ring and the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Biological Activity
2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical formula for this compound is C7H12F3N2O. It features a trifluoromethyl group which is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity .
The biological activity of this compound can be attributed to its interaction with various receptors and pathways:
- Opioid Receptors : Research indicates that derivatives based on the piperidine scaffold, including this compound, exhibit binding affinities to μ and δ opioid receptors. These interactions are crucial for analgesic effects .
- Wnt/β-Catenin Pathway : The compound may also influence the Wnt/β-catenin signaling pathway, which is essential in cell proliferation and differentiation. This pathway's dysregulation is implicated in various cancers .
Binding Affinity
The binding affinities of related compounds have been studied extensively. For instance:
- Compounds with similar structures showed moderate binding affinity (IC50 values ranging from 190 nM to 580 nM) towards the μ opioid receptor .
Case Studies
- Analgesic Properties : A study involving a series of piperidine derivatives demonstrated that modifications at the N-substituent significantly altered the binding affinity and agonist activity at opioid receptors. The introduction of hydroxyl groups notably increased μ receptor affinity .
- Antitumor Activity : In another investigation, compounds derived from similar scaffolds exhibited antitumor activity against colorectal cancer cells. The mechanism was linked to the inhibition of cell growth through modulation of signaling pathways .
Comparative Analysis
A comparison of various derivatives based on their binding affinities and biological activities can be summarized in the following table:
| Compound Name | μ Receptor Affinity (nM) | δ Receptor Affinity (nM) | Notable Activity |
|---|---|---|---|
| This compound | 460 | >1000 | Moderate agonist activity |
| Hydroxyl-substituted derivative | 190 | >1000 | Increased selectivity and activity |
| Acetamide derivative | 580 | 800 | Moderate agonist activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
